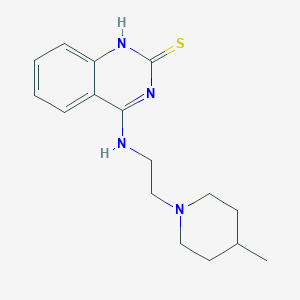![molecular formula C11H8F4O4 B2633289 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid CAS No. 851208-05-4](/img/structure/B2633289.png)
3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid” is a chemical compound with the molecular formula C11H8F4O4 . It has a molecular weight of 280.17 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a prop-2-enoic acid group attached to a phenyl ring, which is further substituted with two difluoromethoxy groups at the 2 and 4 positions .
Applications De Recherche Scientifique
Solar Energy Conversion
- Dye-Sensitized Solar Cells : A study discussed the synthesis of two organic dyes, one of which included a similar compound to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid, for use in dye-sensitized solar cells. These dyes achieved power conversion efficiencies over 6% under simulated sunlight, highlighting their potential in solar energy conversion (Robson et al., 2013).
Material Science and Polymer Chemistry
- Synthesis of Polymers : Research on ruthenium-based metathesis catalysts, which included compounds similar to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid, demonstrated their use in cyclopolymerization processes. This is crucial for the synthesis of high molecular polymers such as polycarbonates and polyesters (Mayershofer et al., 2006).
- Protective Groups for Diols : A study discussed the use of 2,6-bis(trifluoromethyl)phenyl boronic acid, a related compound, as a protective agent for diols. This method proved efficient in synthesizing a highly conjugated enetriyne natural product, emphasizing its importance in organic synthesis (Shimada et al., 2018).
Organic Synthesis and Catalysis
- Dehydrative Amidation Catalyst : A study highlighted the efficiency of 2,4-bis(trifluoromethyl)phenylboronic acid in catalyzing dehydrative amidation between carboxylic acids and amines. This indicates its potential in facilitating complex organic synthesis processes (Wang et al., 2018).
- Palladium-Catalysed Cross-Coupling : Research demonstrated the use of 3-substituted 3-iodobut-2-enoic acids, closely related to the compound , in palladium-catalysed cross-coupling reactions. This process is crucial for the synthesis of 3,3-disubstituted prop-2-enoic acids (Abarbri et al., 2002).
Environmental Science
- Bioremediation of Environmental Pollutants : A study on Fusarium incarnatum UC-14 indicated its potential role in the bioremediation of Bisphenol A, a compound similar to 3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid. This highlights the environmental application in breaking down pollutants (Chhaya & Gupte, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F4O4/c12-10(13)18-7-3-1-6(2-4-9(16)17)8(5-7)19-11(14)15/h1-5,10-11H,(H,16,17)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLUHHMRAQTLGH-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC(F)F)OC(F)F)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide](/img/structure/B2633211.png)
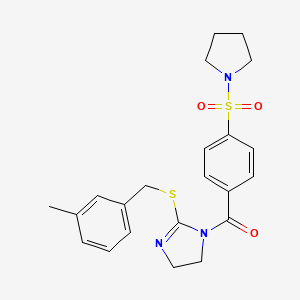
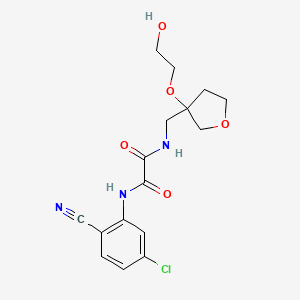
![3-(Aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633214.png)
![6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633216.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine](/img/structure/B2633217.png)
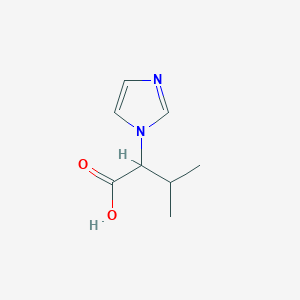
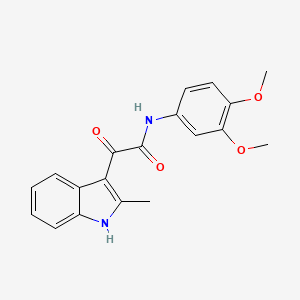
![Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2633223.png)
![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2633224.png)
